[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate is an organic compound that features both methoxy and nitro functional groups
Preparation Methods
The synthesis of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the nitration of a methoxy-substituted benzene ring, followed by the formation of the nitroethenyl group through a condensation reaction. The final step involves esterification with 4-methoxybenzoic acid under acidic conditions. Industrial production methods may utilize continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. .
Scientific Research Applications
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar compounds to [2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate include:
Dichloroanilines: These compounds have similar aromatic structures but differ in the presence of chlorine atoms instead of methoxy and nitro groups.
Knoevenagel Condensation Products: These compounds share the nitroethenyl group but may have different substituents on the aromatic ring. The uniqueness of this compound lies in its combination of methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-14-6-4-13(5-7-14)17(19)24-15-8-3-12(9-10-18(20)21)11-16(15)23-2/h3-11H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZIIEHAKJWHCE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.